

Application Note: Checkerboard Assay for Evaluating NDM-1 Inhibitor-7

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Compound of Interest		
Compound Name:	NDM-1 inhibitor-7	
Cat. No.:	B15564138	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of New Delhi metallo-beta-lactamase 1 (NDM-1) presents a significant threat to public health. NDM-1 is an enzyme produced by certain bacteria that confers resistance to a broad spectrum of β -lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe infections.[1] The enzyme functions by hydrolyzing the β -lactam ring, a core structural component of these antibiotics, rendering them inactive.[1][2] The active site of NDM-1 contains two zinc ions that facilitate this hydrolysis, making it a class B metallo- β -lactamase.[1][3][4][5]

A promising strategy to combat this resistance mechanism is the co-administration of a β -lactam antibiotic with a β -lactamase inhibitor. This application note describes the use of the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, **NDM-1 inhibitor-7**, in combination with a carbapenem antibiotic (Meropenem) against NDM-1-producing bacteria. The checkerboard method is a robust in vitro technique for assessing how two antimicrobial agents interact, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[6][7][8]

Principle of the Method

The checkerboard assay involves testing serial dilutions of two compounds in a twodimensional array within a 96-well microtiter plate.[6][9][10] One agent (e.g., Meropenem) is



diluted along the rows, while the second agent (**NDM-1 inhibitor-7**) is diluted along the columns. Each well, therefore, contains a unique concentration combination of the two agents. After inoculating the plate with a standardized bacterial suspension and incubating, the minimum inhibitory concentration (MIC) for each compound alone and for every combination is determined.

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the ratio of the MIC of the drug in combination to the MIC of the drug alone.[11][12][13]

FICI Calculation: FICI = FIC (Antibiotic) + FIC (Inhibitor) FICI = (MIC of Antibiotic in Combination / MIC of Antibiotic Alone) + (MIC of Inhibitor-7 in Combination / MIC of Inhibitor-7 Alone)[6][11][14]

The resulting FICI value is used to interpret the nature of the interaction.[6][14]

Data Presentation

The results of the checkerboard assay are summarized to determine the level of synergy. The MIC of the antibiotic and inhibitor are determined alone and in the optimal combination that produces the lowest FICI.

Table 1: Checkerboard Synergy Testing of **NDM-1 Inhibitor-7** with Meropenem against NDM-1-producing Klebsiella pneumoniae

Compound	MIC Alone (μg/mL)	MIC in Combination (µg/mL)	FICI	Interpretation
Meropenem	64	4	\multirow{2}{} {0.3125}	\multirow{2}{} {Synergy}
NDM-1 Inhibitor-	32	8		

Interpretation of FICI Values:



- Synergy: FICI ≤ 0.5[6][14][15]
- Additive/Indifference: 0.5 < FICI ≤ 4.0[6][13][14]
- Antagonism: FICI > 4.0[6][14]

Experimental Protocols

This section provides a detailed methodology for performing the checkerboard assay.

Materials and Reagents

- NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae)
- NDM-1 inhibitor-7
- Meropenem
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]
- Sterile 96-well microtiter plates[16]
- Sterile Dimethyl Sulfoxide (DMSO) or water (for compound dissolution)
- 0.5 McFarland turbidity standard[6]
- Spectrophotometer
- Incubator (35°C ± 2°C)[16]

Preparation of Stock Solutions

- Prepare a 1024 μg/mL stock solution of Meropenem in a suitable sterile solvent.
- Prepare a 1024 μg/mL stock solution of NDM-1 inhibitor-7 in a suitable sterile solvent (e.g., DMSO).[16]
- Further dilutions will be made from these stocks in CAMHB.



Preparation of Bacterial Inoculum

- From a fresh culture plate, select several colonies of the NDM-1-producing bacteria.
- Suspend the colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the assay plate.[6][16]

Checkerboard Plate Setup

- Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.[6][16]
- Antibiotic Dilution (Rows): Create serial two-fold dilutions of Meropenem along the y-axis (e.g., rows A-G). Add 50 μL of a working dilution of Meropenem to the first row and perform serial dilutions down the columns, leaving row H as the inhibitor-only control.
- Inhibitor Dilution (Columns): Create serial two-fold dilutions of **NDM-1 inhibitor-7** along the x-axis (e.g., columns 1-10). Add 50 μL of a working dilution of the inhibitor to the first column and perform serial dilutions across the rows, leaving column 11 as the antibiotic-only control.
- Column 12 should serve as the growth control, containing only broth and the bacterial inoculum.[16]

Inoculation and Incubation

- Add 100 μ L of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well, bringing the final volume to 200 μ L.
- Seal the plate to prevent evaporation.
- Incubate the plate at 35°C ± 2°C for 16-20 hours.[16]

Reading and Analyzing Results

 Following incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration showing no visible bacterial growth (turbidity).[16]



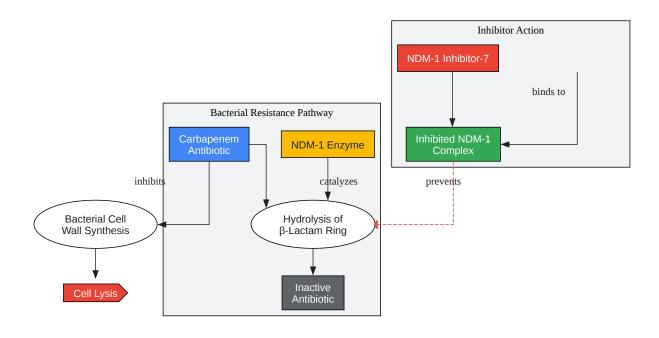
- The MIC of Meropenem alone is determined in the well in column 11 that shows no growth.
- The MIC of NDM-1 inhibitor-7 alone is determined in the well in row H that shows no growth.
- Identify the wells containing combinations of both agents that inhibit bacterial growth.
- Calculate the FICI for each inhibitory combination using the formula provided above. The lowest FICI value is reported as the overall FICI for the combination.

Visualizations

Mechanism of NDM-1 Inhibition

The following diagram illustrates the mechanism of action of NDM-1 on β -lactam antibiotics and how **NDM-1 inhibitor-7** restores antibiotic efficacy.





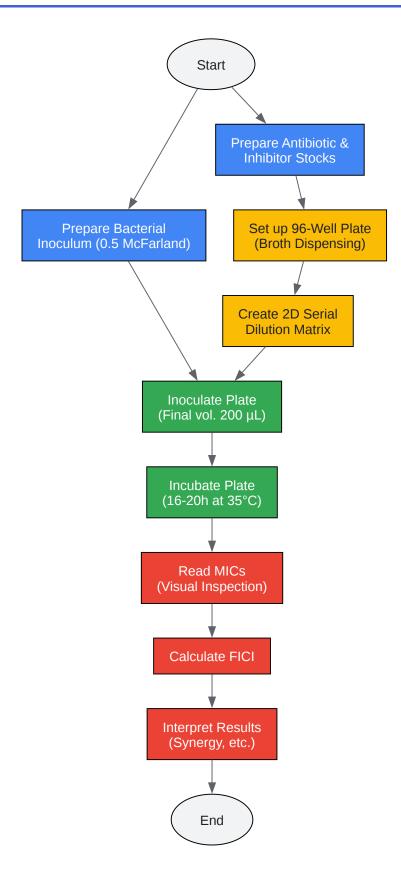
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Caption: Mechanism of NDM-1 resistance and inhibition by NDM-1 inhibitor-7.

Checkerboard Assay Workflow

The diagram below outlines the key steps in the checkerboard assay protocol.





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Caption: Experimental workflow for the checkerboard synergy assay.



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